cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
Overview
Description
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C16H17F3O3. It contains a mixture of enantiomers and is not chirally pure . This compound is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanone with 4-trifluoromethylbenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
cis-2-[2-Oxo-2-(4-methylphenyl)ethyl]cyclohexane-1-carboxylic acid: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
cis-2-[2-Oxo-2-(4-chlorophenyl)ethyl]cyclohexane-1-carboxylic acid: The presence of a chlorine atom instead of a trifluoromethyl group alters its electronic and steric properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZBVGBIMPIMD-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641389 | |
Record name | (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-64-3 | |
Record name | (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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